molecular formula C6H4O3 B1296527 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione CAS No. 10374-07-9

3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione

Cat. No.: B1296527
CAS No.: 10374-07-9
M. Wt: 124.09 g/mol
InChI Key: XREQZAHSEPNASW-UHFFFAOYSA-N
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Description

3-Oxabicyclo[32

Biochemical Analysis

Biochemical Properties

3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione plays a crucial role in various biochemical reactions, particularly in cycloaddition processes. It reacts readily with a variety of reagents, including N-benzylideneaniline N-oxide, nitrile oxides, diazomethane, cyclopentadiene, tetracyclone, anthracene, 1,2,5-triphenylphosphole 1-oxide, and 1,3-diphenylisobenzofuran . These interactions are primarily driven by the compound’s ability to act as an acetylene equivalent, facilitating the formation of complex molecular structures. The nature of these interactions often involves the formation of adducts, which can be analyzed using techniques such as NMR spectroscopy to determine their structures and stereochemistry .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by participating in reactions that can alter cell signaling pathways, gene expression, and cellular metabolism. For instance, its role in cycloaddition reactions can lead to the formation of bioactive molecules that interact with cellular receptors or enzymes, thereby modulating cellular activities. The specific impact on cell signaling pathways and gene expression depends on the nature of the adducts formed and their subsequent interactions with cellular components .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. These interactions often involve the formation of covalent bonds with nucleophiles, leading to the creation of stable adducts. The compound’s ability to act as an acetylene equivalent in cycloaddition reactions is central to its mechanism of action. This property allows it to participate in the formation of complex molecular structures that can inhibit or activate enzymes, alter gene expression, and modulate other biochemical pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, it may undergo degradation, leading to a decrease in its reactivity and effectiveness in biochemical reactions. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly when used in in vitro or in vivo experiments .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence biochemical pathways through its role in cycloaddition reactions. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects are often observed, where a specific dosage level leads to a significant change in the compound’s impact on biological systems .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of the compound are critical for its effectiveness in biochemical reactions, as they determine its availability to interact with target biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione typically involves the reaction of maleic anhydride with furan under specific conditions. The reaction proceeds through a Diels-Alder cycloaddition, forming the bicyclic structure. The reaction conditions often include heating the reactants in an inert solvent such as toluene .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar Diels-Alder reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Cyclobutene-1,2-dicarboxylic anhydride
  • Maleic anhydride
  • Furan derivatives

Comparison: 3-Oxabicyclo[3.2.0]hept-6-ene-2,4-dione is unique due to its bicyclic structure with an oxygen bridge, which imparts distinct reactivity compared to similar compounds. Its ability to act as an acetylene equivalent in cycloadditions sets it apart from other anhydrides and furan derivatives .

Properties

IUPAC Name

3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O3/c7-5-3-1-2-4(3)6(8)9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREQZAHSEPNASW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C1C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00337469
Record name 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10374-07-9
Record name 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00337469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 3-oxabicyclo[3.2.0]hept-6-ene-2,4-dione a useful reagent in organic synthesis?

A1: this compound acts as a synthetic equivalent for acetylene in cycloaddition reactions [, ]. This means it can participate in reactions with various dienes and other partners to form cyclic structures that would otherwise require the use of acetylene, a highly reactive and difficult-to-handle gas. This compound offers a safer and more convenient alternative for incorporating an acetylene moiety into complex molecules.

Q2: How does the stereochemistry of the cycloaddition products formed with this compound compare to those formed with acetylene itself?

A2: Research indicates that this compound generally forms the sterically favored anti-isomers exclusively in both 1,3-dipolar cycloadditions and Diels-Alder reactions []. This high stereoselectivity is valuable in organic synthesis, as it simplifies the product mixture and can be crucial for achieving desired biological activities in the final target molecules. While acetylene itself can also participate in stereoselective cycloadditions, the specific stereochemical outcome depends on the reaction conditions and the nature of the other reactants.

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